molecular formula C20H31N11O5 B12538402 Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine CAS No. 667899-83-4

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine

Cat. No.: B12538402
CAS No.: 667899-83-4
M. Wt: 505.5 g/mol
InChI Key: ZYDVRIDDFPWEDZ-KKUMJFAQSA-N
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Description

The peptide backbone consists of glycine (Gly), L-histidine (His), N⁵-(diaminomethylidene)-L-ornithine (a guanidino-modified ornithine residue), and a terminal histidine. The diaminomethylidene group at the N⁵ position of ornithine introduces a guanidino moiety, structurally analogous to arginine but within an ornithine scaffold.

Properties

CAS No.

667899-83-4

Molecular Formula

C20H31N11O5

Molecular Weight

505.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C20H31N11O5/c21-6-16(32)29-14(4-11-7-24-9-27-11)18(34)30-13(2-1-3-26-20(22)23)17(33)31-15(19(35)36)5-12-8-25-10-28-12/h7-10,13-15H,1-6,21H2,(H,24,27)(H,25,28)(H,29,32)(H,30,34)(H,31,33)(H,35,36)(H4,22,23,26)/t13-,14-,15-/m0/s1

InChI Key

ZYDVRIDDFPWEDZ-KKUMJFAQSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.

    Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different peptide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.

    Substitution: Various alkylating agents under controlled pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-histidine derivatives, while reduction can produce simpler amine-containing peptides.

Scientific Research Applications

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

Glycylhistidyllysine (GHK)

Structural Differences :

  • GHK (Gly-His-Lys) is a tripeptide, whereas Gly-His-N⁵-guanyl-Orn-His is a tetrapeptide with an additional histidine and a modified ornithine.
  • The lysine residue in GHK is replaced by N⁵-guanyl-ornithine in the target compound, introducing a guanidino group instead of a primary amine.

Functional Differences :

  • GHK is a well-documented chemoattractant for mast cells and fibroblasts, with activity linked to its lysine residue .
  • Analogues of GHK with structural modifications (e.g., substitution of lysine) show diminished or absent bioactivity . This suggests that Gly-His-N⁵-guanyl-Orn-His may exhibit reduced chemoattractant activity compared to GHK unless the guanidino group compensates for lysine’s role.

Physicochemical Properties :

N-Formylmethionylleucylphenylalanine (fMLP)

Structural Differences :

  • fMLP is a formylated tripeptide with a hydrophobic phenylalanine terminus, contrasting with the cationic, histidine-rich structure of Gly-His-N⁵-guanyl-Orn-His.

Functional Differences :

  • fMLP is a potent chemoattractant for neutrophils and mast cells via formyl peptide receptor (FPR) binding . The target compound’s lack of formylation and distinct side-chain chemistry may preclude FPR interaction.

Amiloride Analogues (e.g., EIPA, MPA)

Structural Differences :

  • Amiloride derivatives like EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) feature a pyrazine core with diaminomethylidene groups, unlike the peptide backbone of Gly-His-N⁵-guanyl-Orn-His .

Functional Overlap :

  • The diaminomethylidene group in both compounds enhances hydrogen bonding and competitive inhibition at Na⁺/H⁺ exchangers (NHEs) or similar targets . Gly-His-N⁵-guanyl-Orn-His may share inhibitory properties but with peptide-specific receptor interactions.

N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate

Structural Similarities :

  • Both compounds modify ornithine at the N⁵ position. The pyrimidinyl group in this derivative contrasts with the guanidino group in Gly-His-N⁵-guanyl-Orn-His.

Physicochemical Properties :

  • The hydrochloride hydrate form improves solubility, a feature that may be relevant for Gly-His-N⁵-guanyl-Orn-His in formulation .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity Receptor/Affinity
Gly-His-N⁵-guanyl-Orn-His ~550–600 (estimated) Guanidino-ornithine, His residues Hypothesized chemoattraction, enzyme inhibition Unknown; potential NHE or FPR-like
Glycylhistidyllysine (GHK) 310 Lysine, His residues Mast cell chemoattraction, tissue repair Unknown
fMLP 438 Formyl group, hydrophobic tail Neutrophil/mast cell chemoattraction Formyl peptide receptor (FPR)
EIPA (Amiloride analogue) 345.8 Diaminomethylidene, pyrazine NHE1 inhibitor Na⁺/H⁺ exchanger
N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-Orn 254.29 (anhydrous) Pyrimidinyl-ornithine Not reported; structural analog N/A

Research Findings and Implications

  • Chemoattractant Potential: While GHK and fMLP are established chemoattractants, Gly-His-N⁵-guanyl-Orn-His’s activity remains speculative. Its guanidino group may enable novel interactions, but the absence of lysine or formylation could limit efficacy .
  • Enzymatic Stability: The diaminomethylidene group may confer resistance to proteases, enhancing half-life compared to GHK .
  • Therapeutic Potential: Structural parallels to amiloride analogues suggest possible applications in ion transport inhibition, warranting further study .

Biological Activity

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide that has garnered interest in biochemical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Structure and Synthesis

The compound is a derivative of histidine and ornithine, featuring a unique structure that contributes to its biological properties. The synthesis of this peptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and classical solution methods. Modifications to the base structure can enhance its efficacy and specificity for biological targets.

Table 1: Common Synthesis Methods

MethodDescription
Solid-Phase Peptide SynthesisUtilizes a resin-bound approach for peptide assembly.
Classical Solution MethodInvolves stepwise addition of amino acids in solution.

This compound exhibits various biological activities, primarily through its interaction with metal ions and nucleic acids. Its copper(II) complex has been shown to cleave plasmid DNA, similar to bleomycin, indicating potential applications in gene therapy and molecular biology.

Key Findings:

  • The copper(II) complex of the peptide demonstrated effective DNA cleavage at low concentrations (50 nM), converting supercoiled DNA into linear forms in the presence of hydrogen peroxide and sodium ascorbate .
  • The oxidative pathway utilized by this complex suggests a mechanism that could be harnessed for targeted gene delivery systems .

3. Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Properties: The compound may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new therapeutic agents against resistant strains.
  • Gene Delivery: Its ability to cleave DNA positions it as a candidate for gene therapy applications, particularly in targeted delivery systems.

Table 2: Summary of Biological Activities

ActivityDescription
AntioxidantProtects cells from oxidative damage.
AntimicrobialPotential to inhibit growth of bacteria/fungi.
Gene DeliveryCapable of cleaving DNA for therapeutic use.

4. Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound derivatives:

  • DNA Cleavage Studies: Research demonstrated that the copper(II) complex of the peptide effectively cleaves plasmid DNA, indicating its potential as a tool in molecular biology .
  • Therapeutic Applications: Investigations into the structural modifications of related peptides have shown promise in enhancing their biological activity, paving the way for new drug formulations .
  • Antimicrobial Testing: A study explored the antimicrobial effects of similar peptides, suggesting that modifications could lead to enhanced efficacy against pathogenic microorganisms .

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